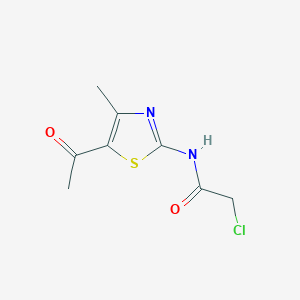
4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of benzotriazole and tetrahydroquinoline Benzotriazole is known for its versatility in synthetic chemistry, while tetrahydroquinoline is a common scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with benzotriazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 1-methyl-1,2,3,4-tetrahydroquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted benzotriazole derivatives .
科学的研究の応用
4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials, such as corrosion inhibitors and UV stabilizers.
作用機序
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.
Tetrahydroquinoline: Commonly used in medicinal chemistry as a scaffold for drug development.
1-Methyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of various heterocyclic compounds.
Uniqueness
4-(1H-1,2,3-Benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of benzotriazole and tetrahydroquinoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
4-(benzotriazol-1-yl)-1-methyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-19-11-10-15(12-6-2-4-8-14(12)19)20-16-9-5-3-7-13(16)17-18-20/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNHAIQAMNQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
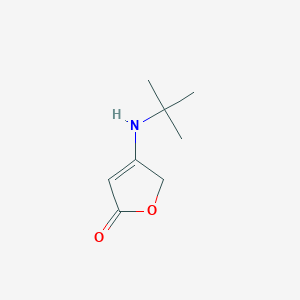
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene](/img/structure/B7778292.png)
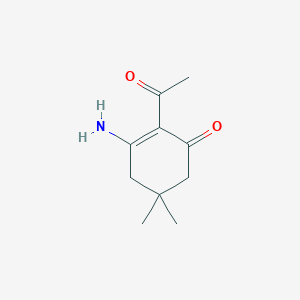

![(Z)-[5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-ylidene]-methylazanium;iodide](/img/structure/B7778308.png)

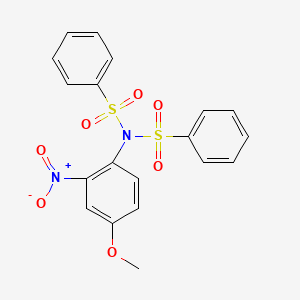
![1-Deoxy-1-[methyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B7778344.png)
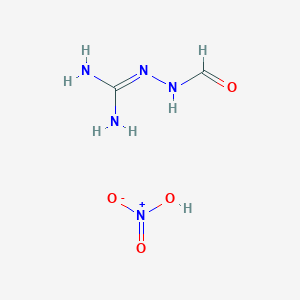

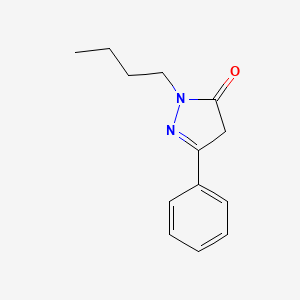
![2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7778365.png)
![ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7778375.png)
